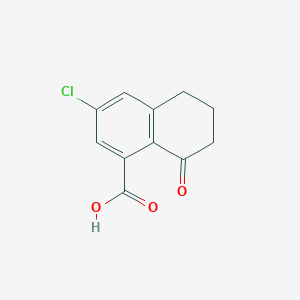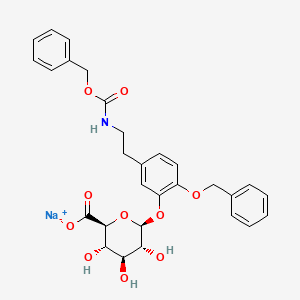
3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of a naphthalene derivative followed by oxidation and carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and green chemistry principles can also be considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl group.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : Another compound with a similar ring structure but different functional groups.
- Oxolinic acid : A quinoline derivative with antibacterial properties.
Uniqueness
3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H9ClO3 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
3-chloro-8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3/c12-7-4-6-2-1-3-9(13)10(6)8(5-7)11(14)15/h4-5H,1-3H2,(H,14,15) |
Clave InChI |
JHKORBHTOZZWDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)

![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)



![[5-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13867416.png)



